molecular formula C10H15BrN2 B7873229 2-bromo-1-N-butylbenzene-1,4-diamine

2-bromo-1-N-butylbenzene-1,4-diamine

Cat. No.: B7873229
M. Wt: 243.14 g/mol
InChI Key: BIDQZTHZKMFFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-N-butylbenzene-1,4-diamine typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Bromo-1-N-butylbenzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on cellular processes. It serves as a model compound for understanding the interactions of similar structures with biological systems.

Medicine: Its structure allows for modifications that can enhance its activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-N-butylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine groups play a crucial role in its binding affinity and activity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

  • 2-Bromo-1-N-methylbenzene-1,4-diamine
  • 2-Bromo-1-N-ethylbenzene-1,4-diamine
  • 2-Bromo-1-N-propylbenzene-1,4-diamine

Comparison: Compared to its similar compounds, 2-bromo-1-N-butylbenzene-1,4-diamine has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the butyl group can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-bromo-1-N-butylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDQZTHZKMFFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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